molecular formula C18H20N4O B2373590 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900869-56-9

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2373590
CAS No.: 900869-56-9
M. Wt: 308.385
InChI Key: IDUCPGXKTWVBIB-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-methyl-3-(p-tolyl)pyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

The compound 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N5OC_{21}H_{27}N_{5}O, and it features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine scaffold. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. By binding to active sites of specific enzymes, it can disrupt critical biochemical processes such as DNA replication and protein synthesis, which is particularly relevant in cancer therapy.
  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound and its derivatives:

Activity Description Reference
AnticancerExhibits growth inhibition in cancer cell lines (e.g., MDA-MB-231)
AntimicrobialEffective against various bacterial strains; low MIC values
Anti-inflammatoryInhibits TNF-alpha release and MAPK signaling pathways
AntioxidantDemonstrated antioxidant activity in several assays

Anticancer Activity

A notable study evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidin-7-ol derivatives in vitro. The compounds were tested on the MDA-MB-231 breast cancer cell line using the MTT assay. Results indicated significant growth inhibition compared to control groups, positioning these compounds as promising candidates for further development in cancer therapeutics .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of various pyrazolo derivatives was assessed through time-kill assays and biofilm formation inhibition tests. The most active derivative exhibited potent bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for these compounds in treating bacterial infections .

Properties

IUPAC Name

4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-3-5-15(6-4-13)16-12-19-22-17(11-14(2)20-18(16)22)21-7-9-23-10-8-21/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUCPGXKTWVBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322190
Record name 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900869-56-9
Record name 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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